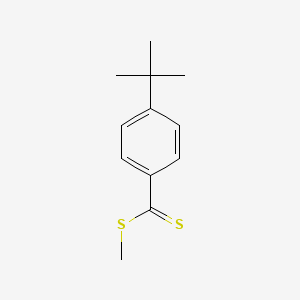
Methyl 4-tert-butylbenzenecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-tert-butylbenzenecarbodithioate is an organic compound with the molecular formula C₁₂H₁₆S₂ and a molecular weight of 224.385 g/mol . . This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a carbodithioate group.
Vorbereitungsmethoden
The synthesis of methyl 4-tert-butylbenzenecarbodithioate typically involves the reaction of 4-tert-butylbenzoic acid with methanol in the presence of a catalyst. One common method uses titanous sulfate and toluenesulfonic acid as catalysts . The reaction conditions include a molar ratio of titanous sulfate to toluenesulfonic acid of 1:11-12, with the catalysts comprising 12-13% of the total mass of the reactants. This method yields a high purity product with a yield of 92% .
Analyse Chemischer Reaktionen
Methyl 4-tert-butylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-tert-butylbenzenecarbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-tert-butylbenzenecarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-tert-butylbenzenecarbodithioate can be compared with similar compounds such as:
Methyl 4-tert-butylbenzoate: This compound lacks the carbodithioate group and has different chemical properties and applications.
Methyl tert-butyl ether: Although it contains a tert-butyl group, its structure and reactivity differ significantly from this compound.
Eigenschaften
CAS-Nummer |
58863-42-6 |
|---|---|
Molekularformel |
C12H16S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
methyl 4-tert-butylbenzenecarbodithioate |
InChI |
InChI=1S/C12H16S2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 |
InChI-Schlüssel |
XGVNDLXEGXTPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















